molecular formula C7H5ClN2OS B2756979 5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole CAS No. 869709-84-2

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole

Cat. No.: B2756979
CAS No.: 869709-84-2
M. Wt: 200.64
InChI Key: PPWSNHXXZCODHE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a chloromethyl group, a thienyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfoxides or sulfones are typical products of oxidation reactions.

    Reduction Products: Amines or other reduced derivatives of the oxadiazole ring.

Scientific Research Applications

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: The compound may interact with bacterial cell membranes or enzymes, disrupting essential biological processes.

    Anticancer Activity: It may inhibit key signaling pathways or enzymes involved in cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(3-thienyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(3-furyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(chloromethyl)-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWSNHXXZCODHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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